5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole is a heterocyclic compound that features both pyridazine and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-(isopropylthio)pyridazine with 2,4-dimethylthiazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(Isopropylthio)pyridazine: Shares the pyridazine ring but lacks the thiazole moiety.
2,4-Dimethylthiazole: Contains the thiazole ring but lacks the pyridazine moiety.
Pyrazolopyridazine derivatives: These compounds have similar structural features and biological activities.
Uniqueness
5-(6-(Isopropylthio)pyridazin-3-yl)-2,4-dimethylthiazole is unique due to the combination of pyridazine and thiazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
1210647-79-2 |
---|---|
Molecular Formula |
C12H15N3S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2,4-dimethyl-5-(6-propan-2-ylsulfanylpyridazin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H15N3S2/c1-7(2)16-11-6-5-10(14-15-11)12-8(3)13-9(4)17-12/h5-7H,1-4H3 |
InChI Key |
LOGRSPCOGCFWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.